molecular formula C10H6F3NO3 B8291132 5-(3-Trifluoromethylphenyl)oxazolidine-2,4-dione

5-(3-Trifluoromethylphenyl)oxazolidine-2,4-dione

Cat. No. B8291132
M. Wt: 245.15 g/mol
InChI Key: FJLSWFYFARDZHG-UHFFFAOYSA-N
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Patent
US04399296

Procedure details

Ethyl 1-hydroxy-1-(3-trifluoromethylphenyl)methane carboximidate (9.5 g., 0.038 mole) was dissolved in 500 ml. of tetrahydrofuran and cooled to 0°-5° C. Triethylamine (7.68 g., 0.076 mole) was added and the solution perfused with phosgene for 35 minutes at 0°-5° C. After stirring for 1.5 hours, isolation and recrystallization according to Example 3 gave 5-(3-trifluoromethylphenyl)oxazolidine-2,4-dione (6.4 g., 69%, m.p. 93°-96° C.). A second recrystallization from toluene gave purified product (4.9 g., 53% over-all; m.p. 97°-99° C., m/e 245).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
7.68 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([C:14]([F:17])([F:16])[F:15])[CH:9]=1)[C:3](=[NH:7])[O:4]CC.C(N(CC)CC)C.[C:25](Cl)(Cl)=[O:26]>O1CCCC1>[F:17][C:14]([F:15])([F:16])[C:10]1[CH:9]=[C:8]([CH:2]2[O:1][C:25](=[O:26])[NH:4][C:3]2=[O:7])[CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
9.5 g
Type
reactant
Smiles
OC(C(OCC)=N)C1=CC(=CC=C1)C(F)(F)F
Step Two
Name
Quantity
7.68 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
isolation and recrystallization

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC(C=1C=C(C=CC1)C1C(NC(O1)=O)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.4 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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